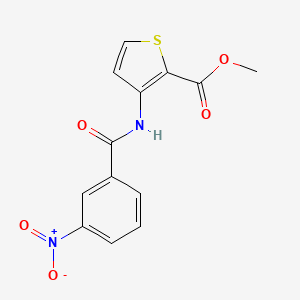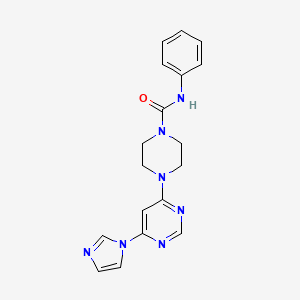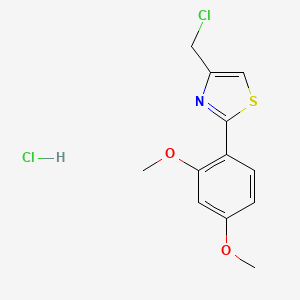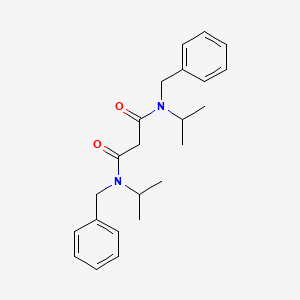![molecular formula C21H15ClN2O4 B2997321 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide CAS No. 922083-84-9](/img/structure/B2997321.png)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “this compound” is not provided in the searched resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular formula, mass, and other related properties. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the searched resources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on dibenzo[b,f]oxepine derivatives, including N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide, demonstrates their significance in medicinal chemistry due to the dibenzo[b,f]oxepine scaffold's occurrence in several medicinally important plants. Krawczyk et al. (2016) developed a new approach to synthesize methoxydibenzo[b,f]oxepines, highlighting the use of sodium azide for accessing new substituted dibenzo[b,f]oxepines. These compounds were evaluated for their potential as tubulin polymerization inhibitors, indicating their relevance in investigating new cancer treatments (Krawczyk et al., 2016).
Biological Activities
Several studies have focused on the biological activities of dibenzo[b,f][1,4]oxazepin derivatives, exploring their antimicrobial, antifungal, and antiproliferative properties:
Antimicrobial and Antifungal Properties : Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, demonstrating significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against various fungi. This research supports the potential of dibenzo[b,f][1,4]oxazepin derivatives in treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).
Anticancer Properties : The synthesis and evaluation of phenylpyrazolodiazepin-7-ones as conformationally rigid analogs of aminopyrazole amide scaffolds have shown competitive antiproliferative activities against melanoma and hematopoietic cell lines, indicating the potential of dibenzo[b,f][1,4]oxazepin derivatives in cancer treatment. Among the synthesized compounds, one exhibited potent activities as a Raf kinase inhibitor, further confirming the utility of these compounds in pharmacological research aimed at cancer therapy (Kim et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neurological disorders .
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptors and exerting its normal effects. This inhibition can alter the biochemical pathways that these receptors are involved in .
Biochemical Pathways
The Dopamine D2 receptor is involved in a variety of biochemical pathways. It plays a key role in the dopaminergic system, which is involved in reward, motivation, and the control of movement. Inhibition of the D2 receptor by this compound can therefore affect these processes .
Result of Action
The inhibition of the Dopamine D2 receptor by this compound can result in a variety of molecular and cellular effects. For instance, it can lead to changes in neuronal firing rates and patterns. This can result in altered neural communication and potentially contribute to the therapeutic effects of the compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c1-27-15-6-2-12(3-7-15)20(25)23-14-5-9-18-16(11-14)21(26)24-17-10-13(22)4-8-19(17)28-18/h2-11H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLUVZXVUDNCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2997238.png)

![3-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2997241.png)

![N,N-Dimethyl-6-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2997245.png)
![2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2997247.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2997248.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2997250.png)
![N-[4-(acetylamino)phenyl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2997251.png)



![methyl 2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2997259.png)
